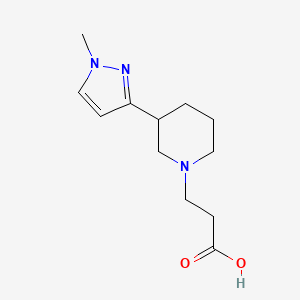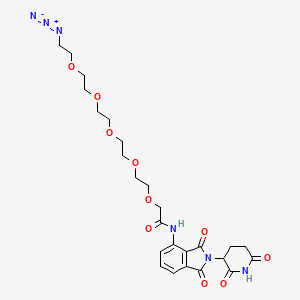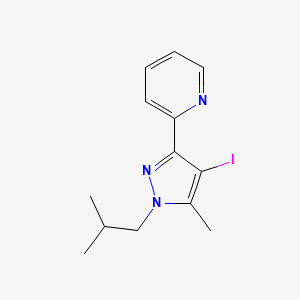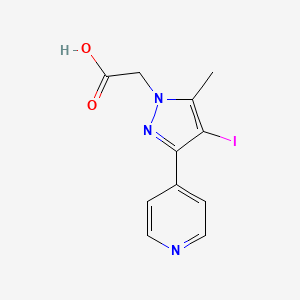![molecular formula C13H26N2O B13426190 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is an organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro ring system and an amine functional group. The presence of the methoxymethyl group further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic ring system through a cyclization reaction. This is followed by the introduction of the methoxymethyl group and the amine functionality through subsequent reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other anions can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-amine
- 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine
Uniqueness
The uniqueness of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine lies in its specific spirocyclic structure and the presence of the methoxymethyl group. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H26N2O |
|---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-amine |
InChI |
InChI=1S/C13H26N2O/c1-16-10-12-9-15(8-4-7-14)11-13(12)5-2-3-6-13/h12H,2-11,14H2,1H3 |
InChI Key |
UYQYWTBUZIWROV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(CC12CCCC2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
![(Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426121.png)
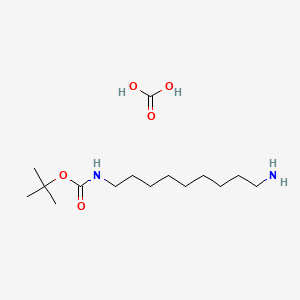

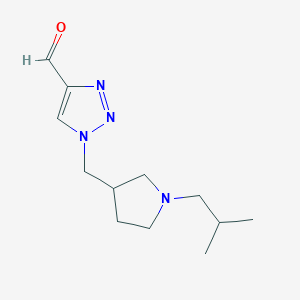
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)
